

Isopropyl Isostearate: A Toxicological and Safety Profile for Researchers

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Compound of Interest

Compound Name: *Isopropyl isostearate*

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An In-depth Technical Guide for Scientists and Drug Development Professionals

Isopropyl isostearate, the ester of isopropyl alcohol and isostearic acid, is a common ingredient in cosmetic and personal care products, valued for its properties as a skin-conditioning agent and emollient.[1] This technical guide provides a comprehensive overview of the available safety and toxicological data for **isopropyl isostearate**, with a focus on key endpoints relevant to researchers, scientists, and drug development professionals. The information presented is synthesized from peer-reviewed literature and regulatory assessments, including the final report by the Cosmetic Ingredient Review (CIR) Expert Panel.

Toxicological Data Summary

The safety of **isopropyl isostearate** has been primarily established through a combination of direct testing on the substance and read-across data from structurally similar isopropyl esters, such as isopropyl stearate, isopropyl palmitate, and isopropyl myristate.[1] The CIR Expert Panel has concluded that **isopropyl isostearate** is safe as a cosmetic ingredient in the present practices of use and concentration.[1][2]

Acute Toxicity

No specific acute oral or dermal LD50 values for **isopropyl isostearate** are available in the reviewed literature. However, data from chemically similar isopropyl esters indicate a low order of acute toxicity.[3]

Endpoint	Test Substance	Species	Route	Dose	Result	Citation
Acute Oral Toxicity	Isopropyl Myristate	Rat	Oral	16 ml/kg	LD50 > 16 ml/kg	[1]
Acute Oral Toxicity	Isopropyl Palmitate	Rat	Oral	64 ml/kg	LD50 > 64 ml/kg	[1]
Acute Dermal Toxicity	Isopropyl Myristate	Rabbit	Dermal	5 g/kg	LD50 > 5 g/kg	[1]

Skin and Eye Irritation

Direct testing on **isopropyl isostearate** has been conducted to assess its potential for skin and eye irritation.

Endpoint	Test Substance	Concentration	Species	Result	Citation
Skin Irritation	Isopropyl Isostearate	Undiluted	Rabbit	Non-irritant	[1]
Skin Irritation	Isopropyl Isostearate	10.0% (aqueous suspension)	Rabbit	Well-tolerated after repeated applications	[1]
Eye Irritation	Isopropyl Isostearate	Undiluted	Rabbit	Slight ocular irritant	[1]
Eye Irritation	Isopropyl Isostearate	10.0% (aqueous suspension)	Rabbit	Slight ocular irritant	[1]

Skin Sensitization

While no specific Local Lymph Node Assay (LLNA) data providing an EC3 value for **isopropyl isostearate** was identified, human studies and data from analogous compounds indicate a lack of sensitization potential. In human patch tests, isopropyl esters, either undiluted or at typical use concentrations, have produced at most slight skin irritation but not sensitization.[1][2] For instance, a product containing 1% isopropyl stearate was not sensitizing in human subjects.[1] Similarly, 20% isopropyl myristate in petrolatum did not induce sensitization in maximization tests with human subjects.[1]

Mutagenicity

No specific mutagenicity studies, such as the Ames test, were found for **isopropyl isostearate** in the reviewed literature. The safety assessment by the CIR Expert Panel relies on the overall safety profile of structurally similar compounds.[4] Isopropanol, a precursor to **isopropyl isostearate**, has been shown to be non-mutagenic in both in vitro (CHO/HGPRT assay) and in vivo (mouse micronucleus) studies.[5]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the safety assessment of cosmetic ingredients like **isopropyl isostearate**.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes or irreversible damage to the skin.

- Test System: Healthy young adult albino rabbits are typically used.[3]
- Procedure:
 - A small area of the animal's dorsal skin is clipped free of fur.
 - The test substance (0.5 ml of liquid or 0.5 g of solid) is applied to a small gauze patch.
 - The patch is placed on the prepared skin and covered with an occlusive dressing for a 4-hour exposure period.[3]

- Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[3\]](#)
- Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The Primary Irritation Index (PII) is calculated from these scores.[\[3\]](#)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible damage to the eye.

- Test System: Healthy young adult albino rabbits are used.[\[3\]](#)
- Procedure: A single dose of the test substance (0.1 ml of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[\[3\]](#)
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[\[3\]](#)[\[6\]](#)
- Scoring: Ocular lesions are scored according to the Draize scale, which evaluates the opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva.
[\[3\]](#)

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD Guideline 429)

The LLNA is the preferred in vivo method for skin sensitization testing and provides a quantitative measure of sensitizing potency.

- Test System: Mice are used as the test system.[\[3\]](#)
- Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[\[3\]](#)
- Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph

nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.[3]

- **Endpoint:** The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group compared to the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can be calculated to indicate the potency of the sensitizer.[3]

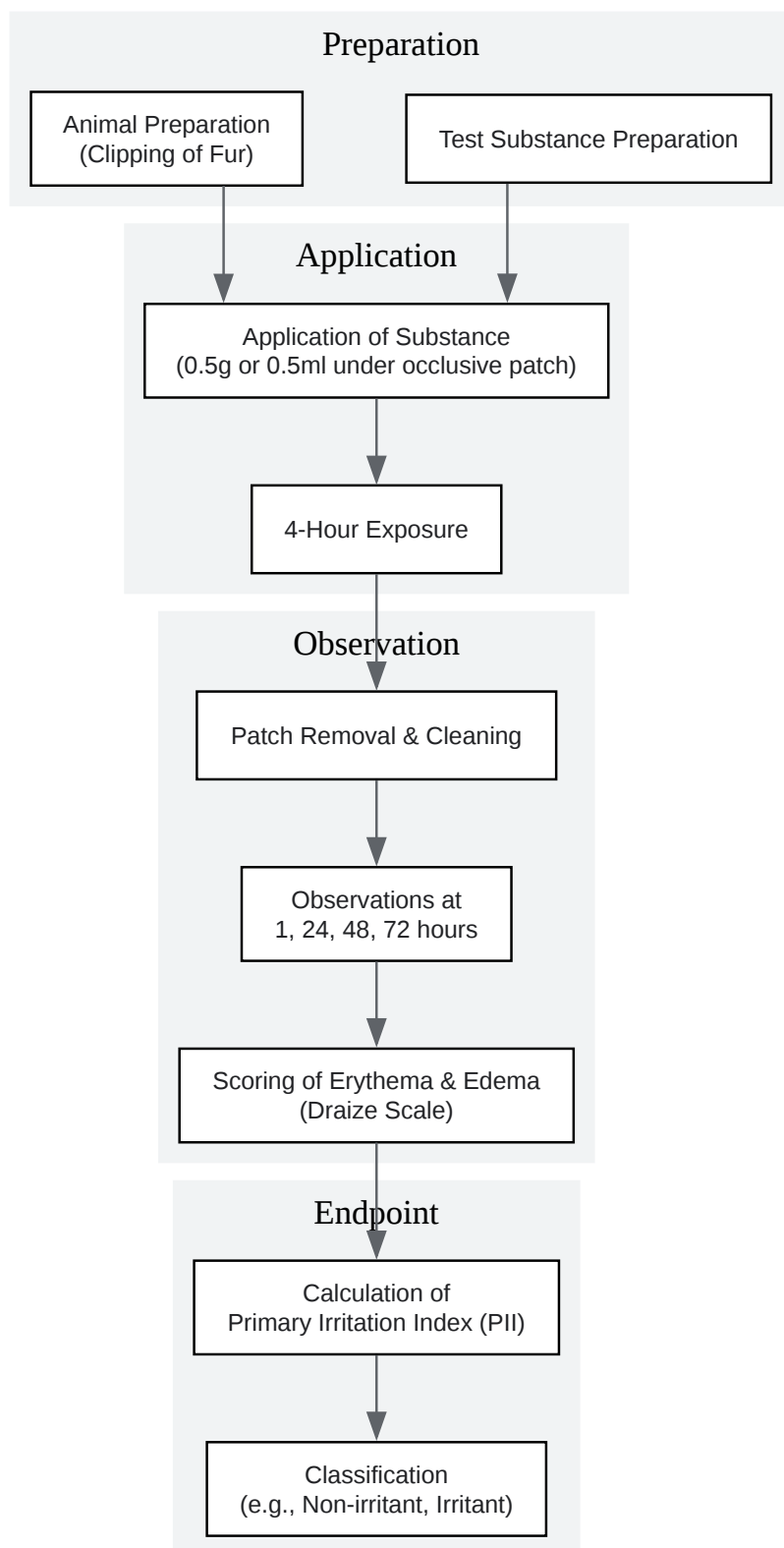
Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the sensitization and irritation potential of a substance after repeated application to human skin.[7]

- **Subjects:** A panel of healthy volunteers (typically 50-200) with no known skin diseases.[7][8]
- **Induction Phase:**
 - The test material is applied under a semi-occlusive or occlusive patch to a designated skin site (e.g., the back).
 - The patch is left in place for 24-48 hours.[7]
 - The patch is removed, and the skin reaction is graded at specified time points (e.g., 30 minutes and 24 hours after removal).
 - This process is repeated for a total of nine applications over a three-week period.[3][4]
- **Rest Period:** A two-week rest period follows the induction phase.[4]
- **Challenge Phase:** A single patch application of the test material is made to a naive skin site. [4]
- **Evaluation:** The challenge site is observed for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, 72, and sometimes 96 hours post-application.[8] A reaction at the challenge site that is more significant than any irritation seen during the induction phase is indicative of sensitization.[9]

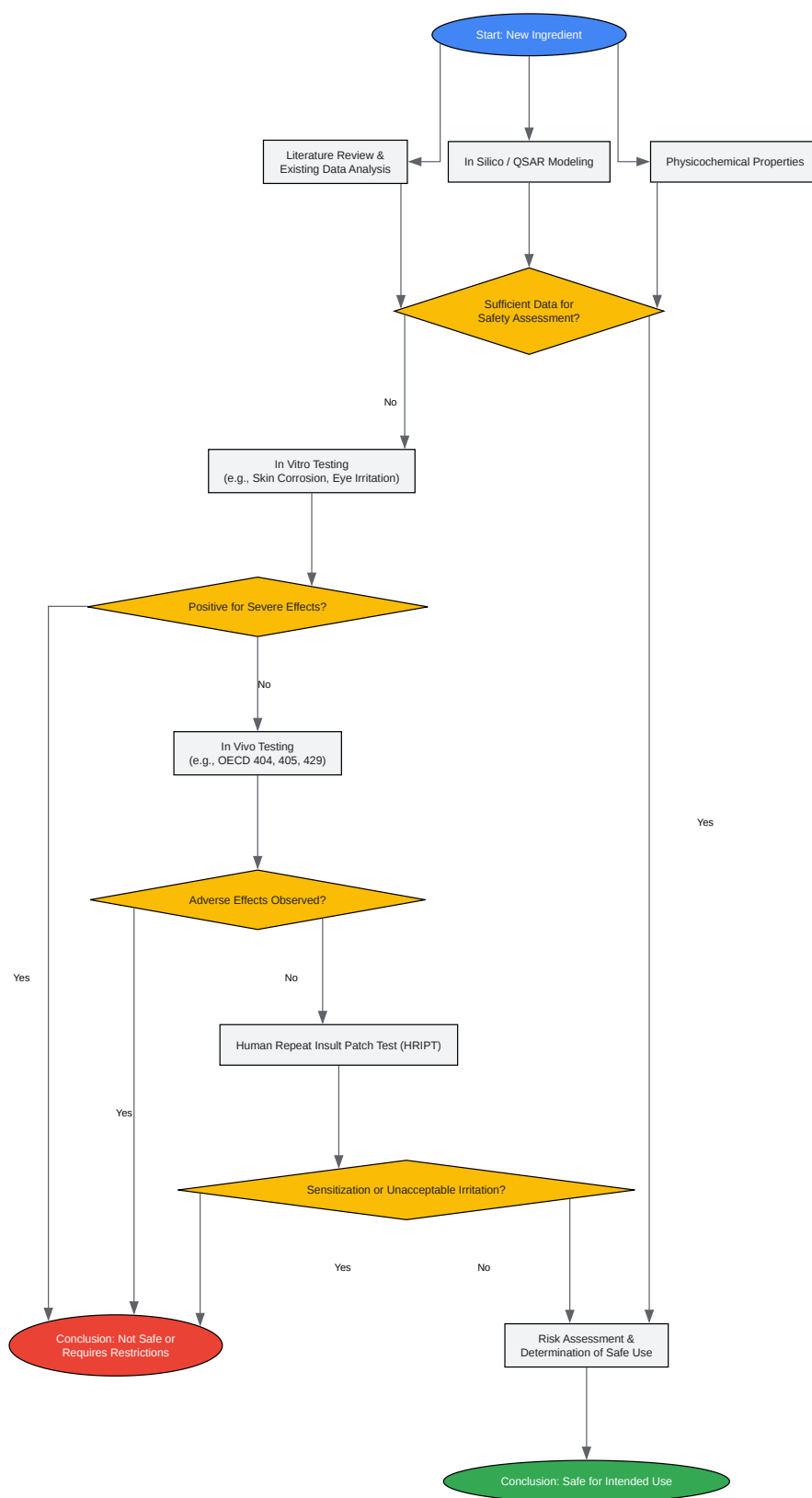
Visualizations

The following diagrams illustrate key workflows and logical relationships in the safety assessment of cosmetic ingredients.



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Caption: Workflow for an Acute Dermal Irritation Study (OECD 404).



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Caption: Logical Flow of a Cosmetic Ingredient Safety Assessment.

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